3,3,4,4,4-Pentafluoro-2-hydrazinyl-2-hydroxybutanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,4-Pentafluoro-2-hydrazinyl-2-hydroxybutanehydrazide is a chemical compound known for its unique structure and properties. It contains multiple fluorine atoms, hydrazinyl groups, and a hydroxy group, making it an interesting subject for various chemical studies and applications .
Analyse Chemischer Reaktionen
3,3,4,4,4-Pentafluoro-2-hydrazinyl-2-hydroxybutanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, potentially forming new functional groups.
Reduction: Reduction reactions can modify the hydrazinyl groups, leading to different derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other groups under specific conditions. Common reagents and conditions used in these reactions include strong oxidizing or reducing agents and specific catalysts.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,4-Pentafluoro-2-hydrazinyl-2-hydroxybutanehydrazide has several scientific research applications:
Chemistry: It is used in studies involving fluorinated compounds and their reactivity.
Biology: The compound’s unique structure makes it a candidate for biological studies, particularly in understanding the effects of fluorine atoms in biological systems.
Industry: Used in the development of specialized materials and chemicals.
Wirkmechanismus
The mechanism by which 3,3,4,4,4-Pentafluoro-2-hydrazinyl-2-hydroxybutanehydrazide exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are often conducted using advanced analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3,4,4,4-Pentafluoro-2-hydrazinyl-2-hydroxybutanehydrazide include:
3,3,4,4-Tetrafluoro-2-hydrazinyl-2-hydroxybutanehydrazide: Lacks one fluorine atom compared to the target compound.
3,3,4,4,4-Pentafluoro-1-butanol: Contains a similar fluorinated structure but with different functional groups
Eigenschaften
CAS-Nummer |
89972-15-6 |
---|---|
Molekularformel |
C4H7F5N4O2 |
Molekulargewicht |
238.12 g/mol |
IUPAC-Name |
3,3,4,4,4-pentafluoro-2-hydrazinyl-2-hydroxybutanehydrazide |
InChI |
InChI=1S/C4H7F5N4O2/c5-3(6,4(7,8)9)2(15,13-11)1(14)12-10/h13,15H,10-11H2,(H,12,14) |
InChI-Schlüssel |
MOXHPWYIEHKKAP-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(NN)O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.